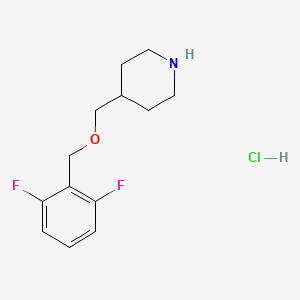

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride

Description

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride is a piperidine derivative featuring a methoxymethyl group at the 4-position of the piperidine ring, linked to a 2,6-difluorobenzyl substituent. The hydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

4-[(2,6-difluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHNQJQOLLPLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=C(C=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-16-5 | |

| Record name | Piperidine, 4-[[(2,6-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzyl chloride and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluorobenzyl alcohol derivative, while reduction may produce a difluorobenzylamine derivative.

Scientific Research Applications

Medicinal Chemistry

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride has been investigated for its potential therapeutic effects. It shows promise as a lead compound in drug development due to its ability to interact with specific molecular targets such as receptors and enzymes.

- Mechanism of Action : The difluorobenzyl group enhances binding affinity, potentially leading to competitive inhibition or allosteric modulation of biological pathways. This interaction can significantly influence cellular signaling and biological responses.

Biological Studies

Research into the biological activity of this compound indicates its potential use in pharmacology. Studies have suggested that it may modulate enzyme activity and cellular signaling pathways.

- Biological Targets : Investigations focus on how the compound interacts with various receptors and enzymes, which could lead to new insights into disease mechanisms and treatment options.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds.

Case Study 1: Therapeutic Potential

A study explored the efficacy of this compound in modulating neurodegenerative disease pathways. Results indicated that the compound could inhibit specific enzymes involved in neurodegeneration, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as an intermediate in synthesizing derivatives with enhanced pharmacological profiles. The modifications led to compounds with improved binding affinities to target receptors, demonstrating the utility of this piperidine derivative in drug design.

Mechanism of Action

The mechanism of action of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and related piperidine derivatives:

Key Observations:

- Substituent Positioning: The 2,6-difluoro substitution in the target compound and TAK-385 may confer metabolic stability by reducing cytochrome P450 interactions, as seen in TAK-385’s pharmacological profile .

- Salt Form : The hydrochloride salt in the target compound and 4-(Diphenylmethoxy)piperidine HCl improves aqueous solubility, critical for oral bioavailability .

- Data Gaps : Unlike TAK-385, which has robust in vivo data, the target compound and its analogs (e.g., –13) lack detailed toxicological or environmental impact studies, highlighting the need for further research .

Pharmacological and Toxicological Insights

- Paroxetine Analogs: Piperidine derivatives like paroxetine hydrochloride (–9) emphasize the importance of stereochemistry and substituent positioning for CNS activity. The target compound’s 4-position substitution may influence its selectivity for non-serotonergic targets compared to paroxetine .

- Ecological and Safety Profiles : 4-(Diphenylmethoxy)piperidine HCl’s SDS indicates significant data gaps in biodegradation and toxicity, a common issue for many piperidine derivatives. This underscores the need for rigorous environmental and safety testing for the target compound .

Biological Activity

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16F2NO·HCl. The compound features a piperidine ring substituted with a difluorobenzyl group and a methoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that the difluorobenzyl group enhances binding affinity to certain receptors and enzymes, potentially influencing signaling pathways involved in various physiological processes.

Key Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for cellular function.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, indicating potential use as an antibacterial agent.

Antiviral Properties

Research has indicated that compounds with similar piperidine structures show promise as antiviral agents. For instance, inhibitors targeting viral proteases have demonstrated significant antiviral activity. Given the structural similarities, further investigation into the antiviral potential of this compound is warranted.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride | Similar difluorobenzyl substitution | Moderate antibacterial activity | |

| 4-{[(2,6-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride | Chlorine instead of fluorine | Lower potency than difluoro variant | |

| 4-{[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride | Ethyl substitution | Enhanced solubility but reduced activity |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound). Results indicated significant inhibition against Gram-positive bacteria with an IC50 value comparable to established antibiotics .

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited soluble epoxide hydrolase (sEH), a target implicated in inflammation and pain pathways. The IC50 values were reported in the low nanomolar range, highlighting its potential as an anti-inflammatory agent .

- Toxicological Assessment : Toxicity studies conducted on animal models revealed that the compound exhibited low toxicity at therapeutic doses. No significant adverse effects were noted at doses up to 100 mg/kg body weight .

Q & A

Q. What are the recommended synthetic routes for 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the difluorobenzyl ether moiety can be introduced via Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement of a leaving group (e.g., halide) on the piperidine scaffold . To optimize yields:

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 2,6-difluorobenzyl alcohol).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid carryover impurities .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR for benzyl protons at δ 7.2–7.4 ppm, F NMR for fluorines at δ -110 to -120 ppm) .

- HPLC/MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) and ESI-MS for molecular ion verification (expected [M+H]+ ~ 316.3) .

- Elemental Analysis : Validate chloride content (theoretical ~11.2%) via combustion analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous piperidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrochloride dissociation .

- Storage : Keep in airtight, light-resistant containers at 2–8°C under argon to minimize degradation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Systematically test stability via:

- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours, analyzing degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions (e.g., 60°C, 75% RH) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for hydrolysis susceptibility) .

Q. How can computational chemistry tools aid in predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer : Leverage:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks or oxidation pathways .

- Machine Learning : Train models on PubChem datasets (e.g., similar piperidine derivatives) to predict solubility or reactivity with specific reagents .

- Molecular Dynamics : Simulate interactions in solvent environments (e.g., DMSO vs. water) to guide solvent selection .

Q. What methodologies are recommended for elucidating the degradation pathways of this compound under accelerated storage conditions?

- Methodological Answer : Combine:

- Isolation of Degradants : Use preparative HPLC to isolate and characterize major degradants (e.g., piperidine ring-opening products) .

- Isotopic Labeling : Introduce O or H at labile positions (e.g., ether oxygen) to track fragmentation via MS/MS .

- Stress Testing : Expose to UV light (ICH Q1B guidelines) to identify photodegradation pathways .

Q. How can researchers design experiments to determine the compound’s interaction with biological targets, considering potential confounding variables?

- Methodological Answer : Employ:

- Dose-Response Assays : Test activity across concentrations (1 nM–100 µM) in cell-based models (e.g., HEK293) with controls for cytotoxicity (MTT assay) .

- Binding Studies : Use SPR (surface plasmon resonance) to measure affinity for receptors (e.g., GPCRs), correcting for nonspecific binding with blank sensor chips .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS to assess first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.